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Compound of Interest

Compound Name: BDP R6G azide

Cat. No.: B13724063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP R6G azide, a fluorescent

probe widely utilized in biological research and drug development. It details the chemical

structure, spectral properties, and key applications of this versatile molecule, with a focus on its

use in bioorthogonal "click chemistry" for the labeling and detection of biomolecules.

Core Chemical and Physical Properties
BDP R6G azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene

(BODIPY) class. Its spectral characteristics are similar to those of Rhodamine 6G (R6G),

making it a suitable alternative for various fluorescence-based assays.[1][2] The key feature of

this molecule is the terminal azide group, which allows for its covalent attachment to alkyne-

modified biomolecules via click chemistry.[2][3]

The fundamental structure of BDP R6G azide is based on the 4,4-difluoro-4-bora-3a,4a-diaza-

s-indacene core.[2] This core structure is responsible for its high fluorescence quantum yield

and sharp emission peak.

Chemical Structure:

IUPAC Name: 3-(3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-

yl)propionylamino)propylazide[3]
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Molecular Formula: C₂₁H₂₁BF₂N₆O[3]

CAS Number: 2183473-23-4[3]

Quantitative Data Summary
The photophysical properties of BDP R6G azide make it an excellent choice for fluorescence

microscopy, flow cytometry, and other detection methods.

Property Value Reference

Molecular Weight 422.24 g/mol [3]

Excitation Maximum (λex) 530 nm [3][4]

Emission Maximum (λem) 548 nm [3][4]

Fluorescence Quantum Yield

(Φ)
0.96 [3]

Appearance Dark colored solid [3]

Solubility Good in DMF, DMSO, DCM [3]

Experimental Protocols: Application in Click
Chemistry
BDP R6G azide is a key reagent for "click chemistry," a set of bioorthogonal reactions that are

rapid, specific, and high-yielding. The azide group of BDP R6G azide reacts with a terminal

alkyne or a strained cyclooctyne to form a stable triazole linkage. This enables the precise

labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically,

enzymatically, or chemically modified to contain an alkyne group.

There are two primary forms of azide-alkyne click chemistry where BDP R6G azide is

employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to

living cells. Therefore, this method is primarily used for in vitro labeling of purified biomolecules

or in fixed cells.

Materials:

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-

buffered saline, pH 7.4)

BDP R6G azide

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper-chelating ligand

Dimethyl sulfoxide (DMSO)

Deionized water

Procedure:

Prepare Stock Solutions:

Dissolve BDP R6G azide in DMSO to a final concentration of 10 mM.

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should

be made fresh.

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
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Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the BDP R6G
azide stock solution. The final concentration of the azide should be in excess (typically 2-

10 fold) of the alkyne.

Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be

equivalent to or slightly higher than the copper concentration.

Add the CuSO₄ solution to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The

reaction time may need to be optimized depending on the specific biomolecule and

reaction conditions.

Purification:

Remove the unreacted BDP R6G azide and copper catalyst using an appropriate method

for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Analysis:

Confirm the successful labeling of the biomolecule by measuring its fluorescence at the

appropriate excitation and emission wavelengths (Ex/Em: 530/548 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol
SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living

cells and whole organisms due to its biocompatibility. This reaction utilizes a strained

cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts

spontaneously with azides.
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Materials:

Cells or organism metabolically labeled with an azide-containing substrate (e.g., an azido

sugar).

BDP R6G azide.

A strained alkyne-modified molecule (e.g., DBCO-NHS ester to label a protein).

Phosphate-buffered saline (PBS) or cell culture medium.

DMSO.

Procedure:

Metabolic Labeling (if applicable):

Incubate cells or feed an organism with a metabolic precursor containing an azide group

(e.g., an azido sugar to label glycoproteins). This will incorporate the azide into the

biomolecules of interest.

Preparation of Labeling Solution:

Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) and BDP R6G azide
in a biocompatible solvent like DMSO to prepare stock solutions.

Dilute the BDP R6G azide stock solution in a suitable buffer (e.g., PBS or cell culture

medium) to the desired final concentration (typically in the low micromolar range).

Labeling Reaction:

For in vitro labeling of a purified alkyne-modified biomolecule, simply mix it with the BDP
R6G azide solution and incubate.

For labeling in living cells, wash the azide-labeled cells with PBS and then incubate them

with the BDP R6G azide labeling solution at 37°C for 30-60 minutes, protected from light.

Washing:
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After incubation, wash the cells several times with PBS to remove any unreacted BDP
R6G azide.

Imaging and Analysis:

The labeled cells can now be visualized using fluorescence microscopy at the appropriate

filter settings for BDP R6G.

Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of

BDP R6G azide.
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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